molecular formula C11H14N4O2 B11872738 tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate

tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate

Cat. No.: B11872738
M. Wt: 234.25 g/mol
InChI Key: PLLPXZDMELIRQB-UHFFFAOYSA-N
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Description

tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a tert-butyl carbamate group attached, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate typically involves the formation of the pyrazolopyridine core followed by the introduction of the tert-butyl carbamate group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a preformed pyrazole and pyridine, the cyclization can be achieved using reagents like iodine or glacial acetic acid .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings .

Scientific Research Applications

tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological target involved .

Comparison with Similar Compounds

  • tert-Butyl 1H-pyrazolo[3,4-b]pyridine-5-ylcarbamate
  • tert-Butyl 1H-pyrazolo[4,3-c]pyridine-5-ylcarbamate
  • tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-5-ylcarbamate

Comparison: tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate is unique due to its specific ring fusion pattern and the presence of the tert-butyl carbamate group. This structural uniqueness can influence its chemical reactivity and biological activity compared to other similar compounds. For example, the position of the nitrogen atoms in the pyrazole ring and the substitution pattern can significantly affect the compound’s interaction with biological targets and its overall pharmacological profile .

Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

tert-butyl N-(1H-pyrazolo[3,4-c]pyridin-5-yl)carbamate

InChI

InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)14-9-4-7-5-13-15-8(7)6-12-9/h4-6H,1-3H3,(H,13,15)(H,12,14,16)

InChI Key

PLLPXZDMELIRQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C2C(=C1)C=NN2

Origin of Product

United States

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